molecular formula C30H28BrN5 B14967376 7-(4-bromophenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

7-(4-bromophenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B14967376
M. Wt: 538.5 g/mol
InChI Key: KBAKTUYPONTLSI-UHFFFAOYSA-N
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Description

7-(4-bromophenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that belongs to the class of pyrrolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-bromophenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolopyrimidine core, followed by the introduction of the bromophenyl, dimethylphenyl, and phenyl groups through various substitution reactions. Common reagents used in these reactions include brominating agents, piperazine derivatives, and phenylboronic acids.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques, automated synthesis, and purification methods such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

7-(4-bromophenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 7-(4-bromophenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its interactions with various biological targets may lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(4-bromophenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-chlorophenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
  • 7-(4-fluorophenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
  • 7-(4-methylphenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

The uniqueness of 7-(4-bromophenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C30H28BrN5

Molecular Weight

538.5 g/mol

IUPAC Name

7-(4-bromophenyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C30H28BrN5/c1-21-7-6-10-27(22(21)2)34-15-17-35(18-16-34)29-28-26(23-8-4-3-5-9-23)19-36(30(28)33-20-32-29)25-13-11-24(31)12-14-25/h3-14,19-20H,15-18H2,1-2H3

InChI Key

KBAKTUYPONTLSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)Br)C6=CC=CC=C6)C

Origin of Product

United States

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